Pyritidium - 757878-85-6

Pyritidium

Catalog Number: EVT-10990619
CAS Number: 757878-85-6
Molecular Formula: C26H27N7+2
Molecular Weight: 437.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pyritidium is classified as a heteroaromatic compound, specifically a pyridinium derivative. Its structure includes nitrogen atoms within the aromatic ring, which contributes to its unique chemical properties and biological activities. The synthesis and characterization of Pyritidium have been explored in various studies, revealing its potential as a lead compound in drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pyritidium typically involves several steps, utilizing various chemical reactions to build the complex structure. Common methods include:

  1. Condensation Reactions: These reactions form new bonds by combining two molecules while eliminating a small molecule, such as water.
  2. Cyclization: This process involves forming a ring structure from a linear precursor, often through intramolecular reactions.
  3. Functional Group Modifications: The introduction of different functional groups can enhance the biological activity of the compound.

For example, one study described the synthesis of Pyritidium through a multi-step process involving the reaction of starting materials with various reagents under controlled conditions to yield the final product with high purity and yield .

Molecular Structure Analysis

Structure and Data

Pyritidium features a complex molecular structure characterized by its heteroaromatic ring system. The molecular formula is typically represented as CnHmNoC_nH_mN_o, where nn, mm, and oo correspond to the number of carbon, hydrogen, and nitrogen atoms respectively.

  • Key Structural Features:
    • A pyridinium ring that contributes to its aromatic stability.
    • Functional groups that enhance solubility and biological activity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure of Pyritidium, providing insights into its molecular conformation and functional groups present .

Chemical Reactions Analysis

Reactions and Technical Details

Pyritidium undergoes various chemical reactions that are significant for its application in medicinal chemistry. These include:

  1. Electrophilic Substitution: The aromatic nature of Pyritidium allows it to participate in electrophilic aromatic substitution reactions, which can modify its properties for enhanced activity.
  2. Reduction Reactions: Certain functional groups within Pyritidium can be reduced to alter reactivity or improve pharmacokinetic profiles.
  3. Nucleophilic Attacks: The presence of electron-withdrawing groups can facilitate nucleophilic attacks, leading to further functionalization.

The detailed reaction mechanisms often involve intermediates that are characterized using spectroscopic methods to ensure successful transformations .

Mechanism of Action

Process and Data

The mechanism of action for Pyritidium primarily involves its interaction with specific biological targets within cells. Studies have shown that it may inhibit certain pathways involved in cell proliferation, particularly in cancerous cells.

  • Key Mechanisms:
    • Inhibition of protein kinases involved in signaling pathways that promote cell growth.
    • Induction of apoptosis in malignant cells through activation of intrinsic pathways.

Research employing molecular docking simulations has provided insights into how Pyritidium binds to target proteins, elucidating the structural requirements for its activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Understanding the physical and chemical properties of Pyritidium is crucial for its application in drug development:

  • Physical Properties:
    • Appearance: Typically presented as a crystalline solid.
    • Solubility: Varies depending on the functional groups present; often soluble in polar solvents.
  • Chemical Properties:
    • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
    • Reactivity: Exhibits reactivity consistent with heteroaromatic compounds, participating readily in electrophilic and nucleophilic reactions.

Comprehensive analyses including thermal stability assessments and solubility tests are essential for evaluating its suitability as a pharmaceutical agent .

Applications

Scientific Uses

Pyritidium has potential applications in various scientific fields:

  • Medicinal Chemistry: As a lead compound for developing new anti-cancer drugs due to its anti-proliferative properties.
  • Pharmacology: Investigated for its effects on specific biological targets related to disease pathways.
  • Material Science: Potential use in developing novel materials due to its unique chemical structure.

Ongoing research aims to explore these applications further, focusing on optimizing the compound's efficacy and safety profiles for clinical use .

Historical Development and Regulatory Evolution

Initial Synthesis (1914) and Early Pharmacopeial Adoption (1928)

Phenazopyridine hydrochloride, first synthesized in 1914, emerged as a synthetic azo dye with localized analgesic properties in the urinary tract. Its initial development predated modern drug safety regulations, reflecting early 20th-century pharmaceutical practices where therapeutic applications were often discovered empirically. By 1928, the compound had gained sufficient medical recognition to be formally adopted into the United States Pharmacopeia (USP), establishing it as a standardized therapeutic agent. This pharmacopeial inclusion signified its acceptance as a legitimate medicinal compound despite the absence of the rigorous preclinical safety and efficacy data required by contemporary standards. The structural configuration of phenazopyridine – featuring an azo group (–N=N–) bonded to aromatic rings – enabled its selective affinity for urinary tract tissues, though its precise mechanism of action remained incompletely characterized during this era [1].

Table 1: Key Early Milestones in Phenazopyridine Development

YearEventSignificance
1914Initial chemical synthesisCreation of novel azo-dye compound
1928Adoption into US PharmacopeiaFormal recognition as therapeutic agent
Pre-1935Primary UTI treatmentUsed as monotherapy before antibiotic era

Transition from Primary Urinary Tract Infection Treatment to Adjuvant Therapy Post-Antibiotic Era

Phenazopyridine was originally deployed as a primary treatment for urinary tract infections during the 1920s-1930s, predicated on the mistaken belief that it possessed intrinsic bactericidal properties. This therapeutic misconception persisted until the late 1930s, when the advent of sulfonamides and subsequent antibiotics revolutionized urinary tract infection management. As definitive antimicrobial therapies emerged, phenazopyridine underwent a significant functional repositioning. It transitioned from a first-line monotherapy to an adjunctive analgesic agent, employed specifically for symptomatic relief during the latency period before antibiotics achieved effective bacterial eradication. This transition was consolidated by the 1940s, establishing the modern paradigm where phenazopyridine is co-administered with antibiotics to alleviate dysuria, urgency, and burning sensations while awaiting antimicrobial effects. Despite this diminished therapeutic role, it maintained commercial viability through formulations as both a standalone product and fixed-dose combinations with antibiotics, though evidence for enhanced efficacy of combination products remains limited [1] [4].

Food and Drug Administration Regulatory Milestones and Over-the-Counter Status Shifts

Phenazopyridine hydrochloride’s regulatory journey reflects the evolution of United States drug oversight frameworks. Crucially, its marketing pre-dated the 1938 Federal Food, Drug, and Cosmetic Act and the 1951 Durham-Humphrey Amendments, which established the modern prescription/over-the-counter classification system. This historical timing resulted in its "grandfathered" status, allowing continued marketing without formal New Drug Application approval. Key regulatory milestones include:

  • 1951 Exemption: The Durham-Humphrey Amendments permitted continued over-the-counter distribution due to pre-existing marketing [5].
  • 1983 Drug Efficacy Study Implementation Notice: Focused on phenazopyridine/sulfonamide combinations but neglected single-entity formulations, creating a regulatory gap [8].
  • 2003 Call-for-Data: The Food and Drug Administration formally identified urinary analgesics/antiseptics, including phenazopyridine, as an unreviewed category in the Over-the-Counter Drug Review, soliciting safety and efficacy data to establish a monograph. To date, no final monograph has been issued [8].
  • Contemporary Status: Despite carcinogenicity concerns from National Institutes of Health rodent studies (2021) showing hepatic and colorectal tumors, phenazopyridine remains available over-the-counter in the United States without formal Food and Drug Administration approval. This reflects its historically embedded market position rather than contemporary regulatory endorsement [5].

Global Disparities in Formulary Status and Access

Phenazopyridine hydrochloride’s legal status demonstrates significant international heterogeneity, reflecting divergent regulatory risk-benefit assessments:

Table 2: International Regulatory Status of Phenazopyridine

RegionStatusKey Restrictions/Rationale
United StatesOver-the-CounterGrandfathered status; no formal FDA approval
CanadaPrescriptionRegulated under prescription drug framework
United KingdomPrescriptionClassified as Pharmacy Medicine (P) or Prescription Only Medicine (POM)
AIDS Drug Assistance Programs (US)VariableState-level formulary inclusion inconsistencies

These disparities create substantial access barriers. In the United States, over-the-counter availability facilitates immediate symptom relief but risks inappropriate substitution for definitive care, with studies indicating 38% of consumers use it instead of seeking medical evaluation [2] [3]. Conversely, prescription-only status in Canada and the United Kingdom imposes clinical oversight but may delay relief for patients awaiting appointments. Furthermore, the National AIDS Drug Assistance Program Formulary Database (2025) reveals inconsistent state-level coverage within the United States, creating socioeconomic access inequities for vulnerable populations [6]. The global patchwork reflects unresolved tensions between historical precedent, therapeutic utility, pharmacological risk, and regulatory philosophy.

The Knowledge-Access Paradox

A critical consequence of variable global access is the "knowledge-access paradox": Regions with over-the-counter availability (e.g., United States) demonstrate higher rates of medically inappropriate use, driven by consumer misunderstanding of phenazopyridine’s purely symptomatic role. The 2003 Los Angeles purchaser survey revealed that 51% of consumers used phenazopyridine inappropriately, with incorrect knowledge about its mechanism doubling the odds of substitution for medical care [3]. Conversely, regions requiring prescriptions mitigate misuse but potentially delay appropriate symptomatic relief. This paradox underscores the challenge of balancing accessibility against responsible medication use in the absence of unified global standards or comprehensive patient education [2] [3].

Properties

CAS Number

757878-85-6

Product Name

Pyritidium

IUPAC Name

8-N-(2-amino-1,6-dimethylpyrimidin-1-ium-4-yl)-6-(4-aminophenyl)-5-methylphenanthridin-5-ium-3,8-diamine

Molecular Formula

C26H27N7+2

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C26H25N7/c1-15-12-24(31-26(29)32(15)2)30-19-9-11-20-21-10-8-18(28)13-23(21)33(3)25(22(20)14-19)16-4-6-17(27)7-5-16/h4-14H,1-3H3,(H5,27,28,29,30,31)/p+2

InChI Key

ATUKMAKBUDAKLO-UHFFFAOYSA-P

Canonical SMILES

CC1=CC(=NC(=[N+]1C)N)NC2=CC3=C([N+](=C4C=C(C=CC4=C3C=C2)N)C)C5=CC=C(C=C5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.